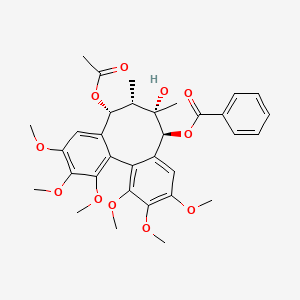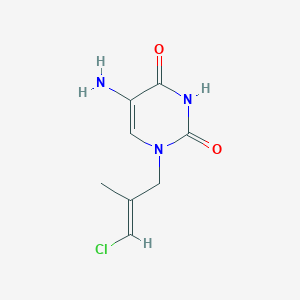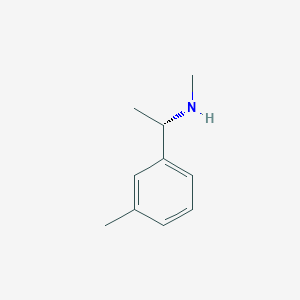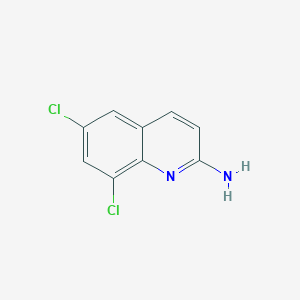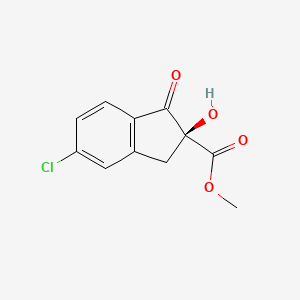
methyl (2S)-6-chloro-2-hydroxy-3-oxo-1H-indene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2S)-6-chloro-2-hydroxy-3-oxo-1H-indene-2-carboxylate is a chemical compound that belongs to the class of indene derivatives This compound is characterized by the presence of a chloro group, a hydroxy group, and a carboxylate ester group attached to an indene ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-6-chloro-2-hydroxy-3-oxo-1H-indene-2-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of 6-chloroindene-2-carboxylic acid with methanol in the presence of a suitable catalyst, such as sulfuric acid, to form the ester. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another synthetic route involves the use of 6-chloro-2-hydroxy-3-oxo-1H-indene as a starting material. This compound can be esterified with methanol in the presence of an acid catalyst to yield the desired product. The reaction conditions include heating the mixture under reflux and removing the water formed during the reaction to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow reactors allows for better control of reaction parameters, such as temperature and pressure, and can lead to higher purity of the final product. Additionally, the use of automated systems for reagent addition and product separation can further streamline the production process.
化学反应分析
Types of Reactions
Methyl (2S)-6-chloro-2-hydroxy-3-oxo-1H-indene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the indene ring can be reduced to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of 6-chloro-2-oxo-3-oxo-1H-indene-2-carboxylate.
Reduction: Formation of 6-chloro-2-hydroxy-3-hydroxy-1H-indene-2-carboxylate.
Substitution: Formation of 6-substituted-2-hydroxy-3-oxo-1H-indene-2-carboxylate derivatives.
科学研究应用
Methyl (2S)-6-chloro-2-hydroxy-3-oxo-1H-indene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases where indene derivatives have shown efficacy.
Industry: Used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
作用机制
The mechanism of action of methyl (2S)-6-chloro-2-hydroxy-3-oxo-1H-indene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways that are crucial for cellular function.
相似化合物的比较
Methyl (2S)-6-chloro-2-hydroxy-3-oxo-1H-indene-2-carboxylate can be compared with other indene derivatives, such as:
Methyl (2S)-2-hydroxy-3-oxo-1H-indene-2-carboxylate: Lacks the chloro group, which may affect its reactivity and biological activity.
Methyl (2S)-6-bromo-2-hydroxy-3-oxo-1H-indene-2-carboxylate: Contains a bromo group instead of a chloro group, which may influence its chemical properties and interactions.
Methyl (2S)-6-methyl-2-hydroxy-3-oxo-1H-indene-2-carboxylate: Contains a methyl group instead of a chloro group, which may alter its steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C11H9ClO4 |
|---|---|
分子量 |
240.64 g/mol |
IUPAC 名称 |
methyl (2S)-6-chloro-2-hydroxy-3-oxo-1H-indene-2-carboxylate |
InChI |
InChI=1S/C11H9ClO4/c1-16-10(14)11(15)5-6-4-7(12)2-3-8(6)9(11)13/h2-4,15H,5H2,1H3/t11-/m0/s1 |
InChI 键 |
NCNGKAPNQHDQBA-NSHDSACASA-N |
手性 SMILES |
COC(=O)[C@@]1(CC2=C(C1=O)C=CC(=C2)Cl)O |
规范 SMILES |
COC(=O)C1(CC2=C(C1=O)C=CC(=C2)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-butyl N-[2-(fluoromethyl)cyclohexyl]carbamate](/img/structure/B13063606.png)
![Tert-butyl 5-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B13063610.png)
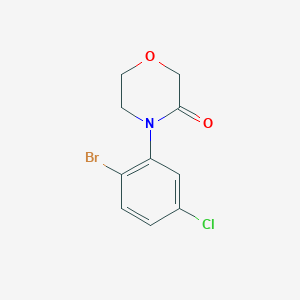
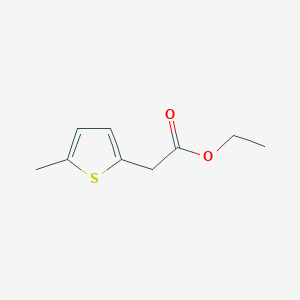
![2-[(4-Fluorophenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13063630.png)
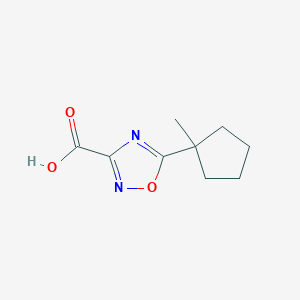

![7-Cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13063648.png)
